molecular formula C11H14N2O B110316 4-[2-(Dimethylamino)ethoxy]benzonitrile CAS No. 24197-95-3

4-[2-(Dimethylamino)ethoxy]benzonitrile

Cat. No.: B110316
CAS No.: 24197-95-3
M. Wt: 190.24 g/mol
InChI Key: DTYDLVIYHGGCOG-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzonitrile is an organic compound with the molecular formula C11H14N2O. It is known for its role as an impurity in the synthesis of Itopride, a dopamine D2-receptor antagonist with anticholinesterase activity

Biochemical Analysis

Biochemical Properties

It is known to be an impurity of Itopride , suggesting that it may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Given its association with Itopride , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride. The process is as follows :

  • Dissolve 20 grams of 4-hydroxybenzonitrile in 200 milliliters of acetone.
  • Add 34.8 grams of potassium hydroxide to the solution and reflux for 1 hour.
  • Slowly add 36.3 grams of 2-(dimethylamino)ethyl chloride to the reaction mixture.
  • Continue refluxing and mixing for 8 hours.
  • Cool the reaction mixture to room temperature and remove acetone by decompression and concentration.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles.

    Oxidation: Products include oxidized derivatives of the original compound.

    Reduction: Products include reduced forms of the compound, such as amines.

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]benzonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Diethylamino)ethoxy]benzonitrile
  • 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile
  • 4-(2-Morpholin-4-ylethoxy)benzonitrile
  • 4-[2-(Piperidin-1-yl)ethoxy]benzonitrile

Uniqueness

4-[2-(Dimethylamino)ethoxy]benzonitrile is unique due to its specific chemical structure, which includes a dimethylamino group attached to an ethoxy group on a benzonitrile backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYDLVIYHGGCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338145
Record name 4-[2-(dimethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24197-95-3
Record name 4-[2-(Dimethylamino)ethoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24197-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(dimethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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